4-tert-butyl-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Description
The compound “4-tert-butyl-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide” is a complex organic molecule that contains several functional groups . It has a benzamide group, an oxadiazole ring, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide and oxadiazole groups would contribute to the rigidity of the molecule, while the methoxyphenyl group could potentially introduce some flexibility .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the benzamide group can participate in nucleophilic substitution reactions, and the oxadiazole ring can be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity, potentially making it more soluble in polar solvents .Scientific Research Applications
- Hydrazide compounds like AKOS000635890 have attracted attention due to their biological activities. The fluoro substituent in this compound plays a crucial role in solubility, pharmaceutical applications, and in vivo monitoring . Researchers explore its potential as a ligand in coordination complexes or as a building block for drug development.
- In vitro studies suggest that AKOS000635890 acts as both a β-secretase inhibitor and an acetylcholinesterase inhibitor . It prevents the aggregation of amyloid beta peptides (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42 . This property is relevant in Alzheimer’s disease research.
- AKOS000635890 can be used as a precursor in the synthesis of other compounds. For instance, it can serve as a starting material for constructing C–N bonds, which are essential in drug discovery and organic synthesis . Researchers explore its versatility in creating novel molecules.
- Computational studies have investigated the inhibitory activity of AKOS000635890 against all three GP subtypes. These findings guide the design of specific target molecules for regulating subtype selectivity . GP inhibitors are relevant in metabolic disorders and diabetes research.
- AKOS000635890 can be used in synthetic protocols. For instance, it participates in a one-pot two-step synthesis to form N-tert-butyl amides . Such amides find applications in various fields, including pharmaceuticals and materials science .
- The crystal structure of AKOS000635890 has been determined, providing insights into its conformation and packing. Researchers use crystallography data to understand molecular interactions and optimize properties .
Hydrazide Chemistry and Biological Activities
Amyloid Beta (Aβ) Aggregation Inhibition
Synthetic Utility in C–N Bond Formation
Inhibitory Activity Against Glycogen Phosphorylases (GP)
One-Pot Synthesis of N-tert-Butyl Amides
Crystallography and Structural Studies
properties
IUPAC Name |
4-tert-butyl-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)15-11-9-14(10-12-15)20(25)22-13-18-23-19(24-27-18)16-7-5-6-8-17(16)26-4/h5-12H,13H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYFOHZTVHLCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide |
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